Iofratol is a non-ionic contrast agent primarily used in medical imaging, particularly in computed tomography (CT) scans. It is classified as an iodinated contrast medium, which enhances the visibility of internal structures in radiographic imaging. Iofratol is synthesized from isophthalic acid derivatives and is designed to provide improved safety and efficacy compared to older contrast agents, which may have higher osmolality and toxicity profiles.
The synthesis of Iofratol involves several key steps, primarily focusing on the modification of isophthalic acid derivatives. The process typically includes:
This multi-step synthesis results in a product yield of approximately 70%, with various diastereomers present due to the use of racemic mixtures during synthesis .
Iofratol's molecular structure can be characterized by its unique arrangement of functional groups that contribute to its properties as a contrast agent. The compound features:
The molecular formula for Iofratol is CHINO, indicating a complex arrangement conducive to its function in imaging applications.
Iofratol participates in various chemical reactions that are crucial for its functionality:
These reactions are essential for understanding how Iofratol behaves in biological systems and its interactions with tissues during imaging .
The mechanism of action of Iofratol as a contrast agent involves several key processes:
Studies have shown that after administration, significant amounts of Iofratol are excreted within the first 12 hours, indicating efficient renal clearance .
Iofratol exhibits several important physical and chemical properties:
These properties influence its performance as a contrast agent, affecting patient safety and imaging quality .
Iofratol's primary application lies in medical imaging:
The development of Iofratol represents a significant advancement over previous iodinated contrast agents due to its improved safety profile and efficacy .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3